(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid

Description

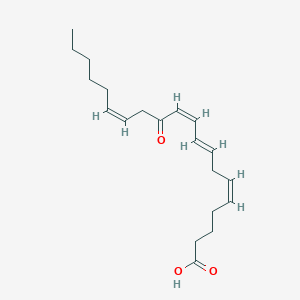

(5Z,8E,10Z,14Z)-12-Oxoicosa-5,8,10,14-tetraenoic acid (12-oxo-ETE) is a 20-carbon oxylipin with four double bonds (5Z, 8E, 10Z, 14Z) and a ketone group at position 12. This compound has been identified in marine algae (e.g., Farlowia mollis) and plants such as purple-leaf tea cultivars, where it participates in fatty acid metabolism and stress responses .

The stereochemistry of 12-oxo-ETE distinguishes it from related metabolites: the 8E (trans) configuration contrasts with the 8Z (cis) in many eicosanoids, influencing its biological interactions and stability .

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8+,13-10-,17-14- |

InChI Key |

GURBRQGDZZKITB-GVIPNGEASA-N |

Isomeric SMILES |

CCCCC/C=C\CC(=O)/C=C\C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

Oxidation: Formation of epoxides and hydroxylated derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex lipid molecules.

Biology: Studied for its role in cell signaling and regulation of inflammatory responses.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions.

Industry: Utilized in the production of bioactive compounds and as a standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on cell surfaces, such as the peroxisome proliferator-activated receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and the modulation of immune cell functions.

Comparison with Similar Compounds

12-Oxo-ETE vs. 12-Hydroperoxyeicosatetraenoic Acid (12-HPETE)

- Structural Differences :

- 12-Oxo-ETE : Ketone group at C12; double bonds at 5Z, 8E, 10Z, 14Z.

- 12-HPETE : Hydroperoxy (-OOH) group at C12; double bonds at 5Z, 8Z, 10E, 14Z.

- Biosynthesis :

- Function :

12-Oxo-ETE vs. Arachidonic Acid (ARA)

- 12-Oxo-ETE: Oxygenated ketone at C12; distinct double bond positions (8E, 10Z vs. 8Z, 11Z in ARA).

- Biological Role: ARA is a precursor to eicosanoids (prostaglandins, leukotrienes). 12-Oxo-ETE, as an oxidized derivative, may modulate inflammatory pathways or act as a terminal metabolite .

12-Oxo-ETE vs. (5Z,8Z,10E,14Z)-12-Hydroxy-17,18-Epoxy-ETE

- Structural Differences :

- 12-Hydroxy-17,18-Epoxy-ETE : Contains a hydroxyl group at C12 and an epoxy ring at C17–C16.

- 12-Oxo-ETE : Ketone at C12; linear chain.

- Function :

Research Findings and Mechanistic Insights

- Biosynthetic Pathways :

- Biological Activity: In tea plants (Camellia sinensis), 12-oxo-ETE levels correlate with leaf pigmentation changes, indicating a role in oxidative stress management .

Biological Activity

(5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid (commonly referred to as 12-oxo-ETE) is a biologically active compound belonging to the class of eicosanoids. Eicosanoids are signaling molecules derived from fatty acids that play crucial roles in various physiological processes, including inflammation, immune response, and cell signaling. This article presents a comprehensive overview of the biological activity of 12-oxo-ETE based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 318.45 g/mol

- CAS Number : 108437-64-5

- Structural Features : Contains multiple double bonds and a keto group at the 12-position.

Biological Functions

12-Oxo-ETE is primarily recognized for its role as a metabolite in various biological systems. It is involved in the modulation of inflammatory responses and has been shown to influence several cellular processes.

Inflammatory Response Modulation

- Pro-inflammatory Effects : Research indicates that 12-oxo-ETE can enhance the production of pro-inflammatory cytokines. For instance, it has been shown to stimulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages .

- Vasodilatory Properties : The compound has vasodilatory effects which can contribute to increased blood flow during inflammatory responses.

- Role in Eicosanoid Synthesis : As a derivative of arachidonic acid metabolism, it participates in the synthesis of other eicosanoids that mediate inflammation and pain .

Case Studies and Research Findings

The following table summarizes key studies that highlight the biological activity of 12-oxo-ETE:

The biological activity of 12-oxo-ETE is mediated through several mechanisms:

- G Protein-Coupled Receptors (GPCRs) : It is believed to activate specific GPCRs that lead to intracellular signaling cascades affecting inflammation and pain perception.

- Interaction with Lipid Metabolism : As an oxidized derivative of arachidonic acid, it alters lipid metabolism pathways which are crucial for maintaining cellular homeostasis.

- Regulation of Gene Expression : It influences the expression of genes involved in inflammatory responses and cellular stress responses.

Q & A

Q. What are the primary synthetic pathways for generating (5Z,8E,10Z,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid in vitro?

This compound is synthesized via enzymatic oxidation of arachidonic acid (AA) by lipoxygenases (LOX) or cyclooxygenases (COX). For example, 12/15-lipoxygenase (ALOX15) catalyzes the stereoselective oxidation of AA to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE) and further oxidized to 12-oxo-ETE . Chemical synthesis methods, such as stereocontrolled total synthesis, are also employed to ensure precise stereochemistry (e.g., Sharpless epoxidation or Wittig reactions) .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Electrospray ionization (ESI) in negative ion mode is optimal due to the compound’s carboxylate group. Quantify using stable isotope-labeled internal standards (e.g., deuterated 12-oxo-ETE) to correct for matrix effects .

Q. What are the known biological roles of 12-oxo-ETE in mammalian systems?

12-oxo-ETE is a bioactive eicosanoid involved in inflammatory signaling and cellular homeostasis. It interacts with G-protein-coupled receptors (GPCRs) to modulate immune cell migration and vascular permeability. Studies suggest its role in pathologies like atherosclerosis and cancer metastasis due to its pro-inflammatory properties .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S isomers) impact the biological activity of 12-oxo-ETE?

The stereochemistry of hydroxyl and oxo groups critically affects receptor binding. For instance, 12(S)-HETE (precursor to 12-oxo-ETE) exhibits stronger pro-inflammatory activity than its R-isomer due to preferential interaction with receptors like BLT2. Use chiral chromatography or asymmetric synthesis to isolate/enrich specific isomers and compare their bioactivity in receptor-binding assays .

Q. How can researchers resolve contradictions in reported pro- vs. anti-inflammatory effects of 12-oxo-ETE across studies?

Discrepancies arise from experimental variables:

- Cell type specificity : Immune cells (e.g., neutrophils vs. macrophages) may respond differently due to receptor expression profiles.

- Dose dependency : Low concentrations may activate anti-inflammatory pathways (e.g., PPARγ), while high doses trigger pro-inflammatory cascades.

- Metabolic context : Concurrent presence of other eicosanoids (e.g., PGE2 or LTB4) can modulate 12-oxo-ETE effects. Validate findings using genetic knockout models (e.g., ALOX15−/− mice) and dose-response studies .

Q. What experimental strategies mitigate the instability of 12-oxo-ETE during storage and handling?

The compound is prone to oxidation and isomerization. Recommendations:

Q. How can researchers differentiate 12-oxo-ETE from structurally similar eicosanoids (e.g., 15-oxo-ETE) in complex lipidomic profiles?

Leverage high-resolution mass spectrometry (HR-MS) with MS/MS fragmentation. Key diagnostic ions for 12-oxo-ETE include m/z 319.2 [M−H]− and fragment ions at m/z 195.1 (C9H15O2−) and m/z 125.0 (C7H9O2−). Use spectral libraries or synthetic standards for validation .

Methodological Challenges and Solutions

Q. What in vitro models are optimal for studying 12-oxo-ETE biosynthesis and signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.